N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S/c1-13(10-14-12-26-20-9-5-3-6-15(14)20)22-21(24)19-11-17(23)16-7-2-4-8-18(16)25-19/h2-9,11-13H,10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXYTEYUQMOXPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[b]thiophene derivative, which is then coupled with a chromene derivative through a series of reactions including condensation and cyclization. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Optical and Quantum Electronics Research
describes four coumarin-based compounds (1–4) with modifications at the 3-position of the chromene ring. For example:
- Compound 1: 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide features a cyano group and conjugated enamide, enhancing electron-withdrawing properties for optoelectronic applications.
- Compound 2 : Includes a dithioxo-sulfido-diazaphosphinane ring, introducing sulfur and phosphorus atoms that may alter redox behavior and charge transport.
However, the absence of sulfur/phosphorus heterocycles (as in Compound 2) might limit its utility in redox-active systems .
Anti-Chagas Disease Agents
describes (S)-N-(3-(Benzo[b]thiophen-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)cyclohexanecarboxamide (3g), which shares a benzo[b]thiophene-propan-2-yl backbone but incorporates a pyridinylamino group and cyclohexanecarboxamide. This compound demonstrated anti-Trypanosoma cruzi activity (CYP51 inhibition), with a molecular weight of 408.2 g/mol and confirmed stereochemistry via NMR .
The target compound’s coumarin group could introduce fluorescence-based tracking capabilities absent in 3g, but its lack of a pyridine ring may reduce affinity for heme-containing enzymes like CYP51 .
Sulfonamide vs. Carboxamide Derivatives
details N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide , which replaces the carboxamide with a sulfonamide group. Sulfonamides generally exhibit higher acidity (due to SO₂NH₂) and improved metabolic stability compared to carboxamides.
The carboxamide in the target compound may enhance hydrogen-bonding interactions in biological systems, whereas the sulfonamide analog’s bulkier group could improve membrane permeability .
Biological Activity
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound features a benzo[b]thiophene moiety, a chromene core, and a carboxamide functional group, which contribute to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 412.52 g/mol.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to the benzo[b]thiophene structure. For instance, derivatives have shown significant activity against various pathogens, including bacteria and fungi.
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7b | 0.22 - 0.25 | Antibacterial |
| 10 | Not specified | Antifungal |
In vitro studies indicated that these compounds exhibited synergistic effects with established antibiotics like Ciprofloxacin and Ketoconazole , lowering their minimum inhibitory concentrations (MICs) significantly .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. The compound has been tested against different cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 12.27 - 31.64 | Inhibition of DNA gyrase |
| MCF7 (breast cancer) | 0.52 - 2.67 | Inhibition of dihydrofolate reductase |
These results indicate that the compound may interfere with critical cellular processes such as DNA replication and folate metabolism, essential for cancer cell proliferation .
Case Studies
- Antimicrobial Evaluation : A study evaluated several derivatives for their antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that the tested compounds significantly inhibited biofilm formation, suggesting potential applications in treating biofilm-associated infections .
- Anticancer Mechanisms : Research has highlighted the role of compounds like this compound in inducing apoptosis in cancer cells through the activation of caspase pathways. This mechanism was observed in vitro, indicating a promising avenue for further research into its therapeutic applications .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of benzo[b]thiophene-3-carbaldehyde with propan-2-amine to form the amine intermediate.
- Step 2 : Coupling with 4-oxo-4H-chromene-2-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) under inert conditions.
- Key conditions : Use of Lewis acids (e.g., ZnCl₂) to catalyze cyclization, and purification via column chromatography with gradients of ethyl acetate/hexane .
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%).
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzo[b]thiophen-3-yl protons at δ 7.4–8.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ peak at m/z 407.1) .
- X-ray crystallography : Resolve stereochemistry and confirm spatial arrangement of the chromene and thiophene moieties .
Q. How can researchers perform initial biological activity screening?
- Enzyme inhibition assays : Test against CYP51 (a cytochrome P450 enzyme) using fluorometric substrates, with IC₅₀ calculations .
- Antiparasitic activity : Evaluate against Trypanosoma cruzi in vitro, comparing to reference inhibitors like posaconazole .
- Cytotoxicity : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .
Advanced Research Questions
Q. How can structural modifications improve target binding affinity?
- Rational design : Replace the chromene-4-oxo group with a 4-aminopyridyl moiety to enhance hydrogen bonding with CYP51’s heme pocket .
- SAR studies : Compare analogs with substituents like trifluoromethyl or methoxy groups on the benzothiophene ring to optimize lipophilicity and steric fit .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and guide synthesis .
Q. What strategies resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate enzyme inhibition results using both fluorometric and HPLC-based activity assays to rule out assay interference .
- Crystallographic analysis : Determine co-crystal structures with target enzymes to identify binding discrepancies (e.g., conformational flexibility in the chromene core) .
- Meta-analysis : Compare datasets from similar compounds (e.g., chromene-carboxamide derivatives) to contextualize outliers .
Q. How can low solubility in aqueous buffers be addressed during in vitro testing?
- Derivatization : Introduce hydrophilic groups (e.g., sulfonamides) on the chromene ring while preserving activity .
- Co-solvents : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain solubility without inducing cytotoxicity .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .
Q. What experimental approaches validate the compound’s mechanism of action?
- Gene knockout models : Use CRISPR-Cas9 to silence CYP51 in T. cruzi and assess resistance development .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified enzyme targets .
- Metabolic profiling : Analyze sterol biosynthesis intermediates via LC-MS in treated parasites to confirm pathway disruption .
Methodological Considerations
Q. How should researchers design dose-response studies for in vivo efficacy?
- Pharmacokinetics : Determine plasma half-life (t₁/₂) and bioavailability in rodent models using LC-MS/MS .
- Dosing regimen : Administer 10–50 mg/kg orally BID, adjusting based on toxicity thresholds from acute toxicity studies (OECD 423) .
- Endpoint analysis : Measure parasite load reduction in blood (qPCR) and survival rates over 30 days .
Q. What are best practices for resolving synthetic impurities in the final product?
- HPLC-MS : Identify impurities (e.g., unreacted chromene-carboxylic acid) and optimize gradient elution for purification .
- Recrystallization : Use ethanol/water mixtures to isolate the pure compound (>99%) .
- Process optimization : Replace EDC with DCC to reduce byproduct formation in carboxamide coupling .
Q. How can computational tools enhance SAR studies?
- QSAR modeling : Train models on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) to predict activity .
- Free-energy perturbation (FEP) : Calculate relative binding energies of analogs to prioritize synthesis .
- ADMET prediction : Use SwissADME to forecast absorption and toxicity risks early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
